2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol

Catalog No.
S13520704
CAS No.
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol

Product Name

2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol

IUPAC Name

2-(3-bicyclo[3.2.1]octanyl)ethanol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c11-4-3-10-6-8-1-2-9(5-8)7-10/h8-11H,1-7H2

InChI Key

RCAVPCJJKHPTJD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC(C2)CCO

2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol is an organic compound characterized by a bicyclic structure with a hydroxyl group attached to an ethyl chain. Its molecular formula is C10_{10}H18_{18}O, and it has a molecular weight of 154.25 g/mol. The compound belongs to the bicyclo[3.2.1]octane family, which is notable for its unique three-dimensional structure and stability, contributing to its potential applications in various fields such as organic synthesis and medicinal chemistry .

  • Oxidation: This compound can be oxidized to form 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate in solvents such as dichloromethane.
  • Reduction: It can be synthesized through the reduction of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one using reducing agents like sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the introduction of various chemical functionalities .

Research into the biological activity of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol suggests that it may interact with biological systems through mechanisms involving hydrogen bonding and hydrophobic interactions due to its hydroxyl group and bicyclic structure. Its unique architecture makes it a candidate for studies related to enzyme-substrate interactions and molecular recognition, potentially influencing biochemical pathways in living organisms .

The synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol can be achieved via several methods:

  • Reduction of Ketones: A common method involves reducing 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-one with sodium borohydride in ethanol at room temperature.
  • Intramolecular Diels-Alder Reaction: Another synthetic route may involve cycloaddition reactions that create the bicyclic framework, followed by functionalization to introduce the alcohol group.

These methods highlight the compound's versatility in organic synthesis, allowing for modifications that can tailor its properties for specific applications .

The compound has several applications across various fields:

  • Organic Chemistry: It serves as a building block in organic synthesis, particularly in creating more complex bicyclic compounds.
  • Medicinal Chemistry: Due to its structural stability, it is being investigated as a potential pharmacophore in drug design.
  • Material Science: Its unique properties make it suitable for developing new materials and chemical processes, especially those requiring specific reactivity profiles .

Studies on the interactions of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol with biological molecules indicate that it may influence enzyme activity and receptor binding through its functional groups. The compound's three-dimensional structure allows for specific spatial arrangements that facilitate these interactions, making it an interesting subject for further research in pharmacology and biochemistry .

Several compounds share structural similarities with 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol, each exhibiting unique properties:

Compound NameStructure TypeKey Differences
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-oneKetone counterpartLess reactive in substitution reactions
Bicyclo[3.2.1]octan-2-olAlcoholLacks the ethan side chain
Bicyclo[3.2.0]octaneHydrocarbonNon-polar, lacks functional groups
Bicyclo[2.2.2]octan-1-octanolDifferent bicyclic frameworkDifferent ring fusion affects reactivity

The uniqueness of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol lies in its combination of a stable bicyclic structure with a reactive hydroxyl group, making it versatile for various applications in research and industry .

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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